6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 111789-90-3
VCID: VC21317939
InChI: InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16)
SMILES: CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-]
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

CAS No.: 111789-90-3

Cat. No.: VC21317939

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one - 111789-90-3

Specification

CAS No. 111789-90-3
Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
IUPAC Name 3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Standard InChI InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16)
Standard InChI Key QABZKECKKQKKQZ-UHFFFAOYSA-N
SMILES CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-]
Canonical SMILES CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Formula and Weight

The molecular formula of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is C11H12N4O3C_{11}H_{12}N_4O_3, with a molecular weight of 248.24 g/mol . This relatively moderate molecular weight facilitates its solubility in polar solvents and interaction with biological membranes.

Structural Representation

The compound's structure includes a pyridazinone ring substituted at position 6 with a nitrophenyl group bearing an amino substituent at position 4. Additionally, a methyl group is attached at position 5 on the pyridazinone ring . The structural formula can be represented using SMILES notation as follows: CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O]CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-] .

Physicochemical Characteristics

The compound exhibits several notable physicochemical properties:

  • Melting Point: The melting point typically ranges between 98°C and 104°C .

  • Solubility: It demonstrates good solubility in protic polar solvents such as ethanol and methanol due to its polar functional groups.

  • Density: The density is approximately 1.33 g/cm³ .
    These properties influence its behavior during synthesis and application in various fields.

Synthesis Pathways

General Methods for Pyridazinone Synthesis

The synthesis of pyridazinones generally involves condensation reactions or cyclization processes using hydrazine derivatives as precursors . Specifically for the compound under investigation:

  • Precursor Selection: Arylhydrazones serve as key intermediates.

  • Cyclization Reaction: Cyclization occurs under acidic or basic conditions to form the pyridazinone ring system .

Specific Synthesis of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

The synthesis involves:

  • Reaction Setup: Aryl hydrazine reacts with nitrobenzene derivatives under controlled temperature conditions.

  • Catalyst Utilization: Zinc chloride (ZnCl2ZnCl_2) or ionic liquids such as [bmim]Br/AlCl3[bmim]Br/AlCl_3 are used as catalysts for environmental compatibility .
    This synthesis pathway ensures high yields and purity while minimizing toxic byproducts.

Biological Activities

Pharmacological Properties

Pyridazinone derivatives are renowned for their diverse biological activities:

  • Anti-inflammatory Activity: The presence of nitro groups enhances anti-inflammatory efficacy by modulating inflammatory pathways .

  • Analgesic Effects: Amino-substituted pyridazinones exhibit significant analgesic activity comparable to reference drugs like aspirin .

Mechanism of Action

The mechanisms underlying these activities involve:

  • Enzyme Inhibition: Interaction with cyclooxygenase enzymes (COX) reduces prostaglandin synthesis.

  • Receptor Binding: Hydrogen bonding between amino groups and biological receptors enhances specificity.

Comparative Studies

A comparative analysis of related compounds reveals that derivatives with similar substitutions exhibit consistent pharmacological profiles but vary in potency depending on the electronic effects of substituents .

Applications

Pharmaceutical Applications

The compound holds promise in pharmaceutical formulations due to its anti-inflammatory and analgesic properties:

  • Drug Development: It serves as a scaffold for designing new therapeutics targeting inflammatory diseases.

  • Combination Therapy: Its compatibility with other active ingredients enhances therapeutic efficacy.

Agrochemical Applications

Pyridazinones also find applications in agriculture:

  • Herbicides: They act as selective herbicides by inhibiting specific plant enzymes.

  • Insecticides: Their activity against pests makes them valuable in integrated pest management systems .

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